Sulfacytine

Description

This compound is a short-acting sulfonamide. The sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms. However, many strains of an individual species may be resistant. Sulfonamides inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle. Bacterial sensitivity is the same for the various sulfonamides, and resistance to one sulfonamide indicates resistance to all. Most sulfonamides are readily absorbed orally. However, parenteral administration is difficult, since the soluble sulfonamide salts are highly alkaline and irritating to the tissues. The sulfonamides are widely distributed throughout all tissues. High levels are achieved in pleural, peritoneal, synovial, and ocular fluids. Although these drugs are no longer used to treat meningitis, CSF levels are high in meningeal infections. this compound is a competitive inhibitor of the enzyme dihydropteroate synthetase. It inhibits bacterial synthesis of of dihydrofolic acid by preventing the condensation of the pteridine with para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase. The inhibited reaction is necessary in these organisms for the synthesis of folic acid.

This compound is a short-acting, broad-spectrum sulfonamide and a synthetic analog of para-aminobenzoic acid (PABA) with bacteriostatic property. This compound competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This leads to an inhibition of bacterial folic acid synthesis and de novo synthesis of purines and pyrimidines, ultimately resulting in cell growth arrest and cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975.

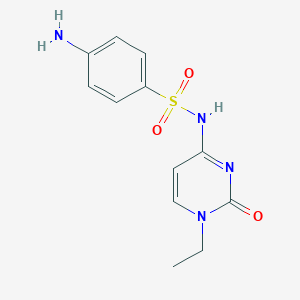

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(14-12(16)17)15-20(18,19)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBQAECNSSQUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023606 | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

175 mg sol in 100 mL buffer at pH 5 at 37 °C, Insoluble in water; soluble in alkali, Solubility increases with increasing pH., 4.68e-01 g/L | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from butyl alcohol, methanol, Crystalline | |

CAS No. |

17784-12-2, 1401-49-6 | |

| Record name | Sulfacytine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfactin (antibiotic) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001401496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017784122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfacytine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfacytine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACYTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T795873AJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166.5-168 °C, MP: 104 °C /Monohydrate/, 166.5 °C | |

| Record name | Sulfacytine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01298 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFACYTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfacytine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sulfacytine: A Comprehensive Technical Guide on its Physicochemical Properties and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacytine is a short-acting sulfonamide antibiotic that has been utilized for the treatment of urinary tract infections.[1][2] As with all sulfonamides, its therapeutic action is derived from its ability to interfere with the metabolic pathways of bacteria, specifically by inhibiting the synthesis of folic acid, a crucial component for bacterial growth and replication.[3][4] This technical guide provides an in-depth overview of the physicochemical properties and chemical structure of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative overview of its key properties.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-N-(1-ethyl-2-oxopyrimidin-4-yl)benzenesulfonamide | [3] |

| Chemical Formula | C₁₂H₁₄N₄O₃S | [3][5] |

| Molecular Weight | 294.33 g/mol | [3][5] |

| Melting Point | 166.5 °C to 168 °C | [3] |

| pKa | 6.9 | [1][3][6] |

| Solubility | 1750 mg/L (at 37 °C, pH 5) | [3][4] |

| 109 mg/L (at 25°C, pH 5.5) | [1] | |

| LogP (XLogP3-AA) | 0.1 | [3] |

| Physical Description | A solid, appearing as crystals from butyl alcohol or methanol. | [3] |

| SMILES | CCN1C=CC(=NC1=O)NS(=O)(=O)C2=CC=C(C=C2)N | [3] |

| InChIKey | SIBQAECNSSQUOD-UHFFFAOYSA-N | [3] |

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[3][4] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid.[7][8] The disruption of the folic acid pathway ultimately inhibits the production of essential nucleic acids and amino acids, leading to the cessation of bacterial growth and replication.

The following diagram illustrates the simplified pathway of folic acid synthesis and the inhibitory action of this compound.

Experimental Protocols

The determination of the physicochemical properties of a drug substance like this compound is crucial for its development and quality control. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in various pharmacopeias.[1][9]

-

Sample Preparation: A small amount of finely powdered and dried this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[1]

-

Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block.

-

The temperature is raised at a controlled rate, typically around 1 °C per minute, especially when approaching the expected melting point.[1]

-

The temperature at which the substance begins to melt (onset point) and the temperature at which it becomes completely liquid (clear point) are recorded. This range represents the melting point.[1]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.[5][10]

-

Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, which may include a co-solvent system for poorly water-soluble drugs.[5][10] The ionic strength of the solution is kept constant using an electrolyte like KCl.[10]

-

Apparatus: A calibrated potentiometer with a pH electrode and a magnetic stirrer.

-

Procedure:

-

The this compound solution is placed in a reaction vessel and the pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.[10]

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The inflection point of the sigmoid curve corresponds to the equivalence point. The pH at the half-equivalence point is equal to the pKa of the substance.[5]

-

Solubility Determination (Shake-Flask Method)

The solubility of this compound can be determined using the shake-flask method, which is a standard technique for measuring equilibrium solubility.[11]

-

Sample Preparation: An excess amount of solid this compound is added to a specific volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Apparatus: A constant temperature shaker or water bath.

-

Procedure:

-

The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][12] This concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

-

LogP Determination (HPLC Method)

The partition coefficient (LogP) of this compound, a measure of its lipophilicity, can be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[6][13]

-

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.

-

Apparatus: An HPLC system equipped with a C18 column and a UV detector.

-

Procedure:

-

A series of reference compounds with known LogP values are injected into the HPLC system, and their retention times are recorded.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known LogP values of the reference compounds.

-

The this compound sample is then injected under the same chromatographic conditions, and its retention time is measured.

-

The LogP of this compound is then calculated from its retention time using the calibration curve.[6]

-

The following workflow diagram illustrates the general process for determining the physicochemical properties of a drug substance like this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, chemical structure, and mechanism of action of this compound. The presented data, summarized in a clear tabular format, and the outlined experimental methodologies offer a valuable resource for researchers and professionals engaged in the study and development of sulfonamide antibiotics. The visualizations of the chemical structure and the inhibitory pathway of folic acid synthesis further enhance the understanding of this important antibacterial agent.

References

- 1. thinksrs.com [thinksrs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medwinpublishers.com [medwinpublishers.com]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 9. nano-lab.com.tr [nano-lab.com.tr]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. seer.ufrgs.br [seer.ufrgs.br]

- 13. acdlabs.com [acdlabs.com]

Sulfacytine's Role in the Historical Development of Antimicrobial Agents: An In-depth Technical Guide

This document provides a comprehensive analysis of sulfacytine, a short-acting sulfonamide antibiotic. It explores its historical context within the development of the first synthetic antimicrobial agents, its mechanism of action, pharmacokinetic properties, and clinical applications. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to elucidate the scientific journey of this significant compound.

Historical Context: The Dawn of the Antimicrobial Era

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the first generation of effective systemic antimicrobial agents.[1][2] This era began with the work of Gerhard Domagk, who, in 1932, discovered that a red dye named Prontosil could protect mice from lethal streptococcal infections.[2][3] In 1936, it was revealed that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3] This breakthrough triggered a wave of research, leading to the synthesis of thousands of sulfonamide derivatives, including sulfapyridine, sulfathiazole, and later, this compound, each with varying properties and clinical applications.[3]

This compound: Development and Chemical Profile

This compound (1-ethyl-N-sulfanilylcytosine) was introduced in the late 1960s as a short-acting sulfonamide primarily for the treatment of urinary tract infections.[4] Its development represented efforts to refine the pharmacokinetic profiles of sulfonamides to target specific types of infections effectively.

Synthesis Protocol: The synthesis of this compound involves a two-step process. First, 4-acetylaminobenzenesulfonyl chloride is reacted with 1-ethyl-cytosine. This is followed by a reductive deacylation of the resulting acetanilide intermediate, typically using a zinc-sodium hydroxide system, to yield the final this compound compound.[5]

Mechanism of Action: Inhibition of Folate Synthesis

Like all sulfonamides, this compound exerts a bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS).[6][7] Bacteria, unlike mammals, cannot utilize preformed folic acid and must synthesize it de novo. Folic acid is an essential precursor for the synthesis of purines, pyrimidines, and certain amino acids, which are vital for DNA replication and cell growth.[7][8]

This compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7] By competitively binding to the active site of DHPS, this compound prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the synthesis of dihydrofolic acid, a crucial intermediate in the folate pathway.[6][9] This leads to the depletion of tetrahydrofolate, halting bacterial growth and replication.[8]

Pharmacokinetic Profile and Antimicrobial Spectrum

This compound was characterized as a short-acting sulfonamide due to its rapid absorption and excretion.[4] It is well-absorbed following oral administration and is primarily excreted in the urine, with a significant portion remaining as the unchanged, active compound.[4][10] This high concentration of active drug in the urinary tract made it particularly suitable for treating UTIs.[4] Its antibacterial action may be inhibited by the presence of pus.[6]

Table 1: Comparative Pharmacokinetic Properties of Short-Acting Sulfonamides

| Parameter | This compound | Sulfamethizole | Sulfisoxazole (Sulfafurazole) | Sulfisomidine |

|---|---|---|---|---|

| Elimination Half-Life (T½) | ~4 hours | ~2 hours | ~6 hours | ~8 hours |

| Protein Binding | 86% | 85% | 93% | 93% |

| Total % of Dose Excreted | ~93% | ~88% | ~90% | ~96% |

| as Parent Sulfonamide | 85% | 85% | 60% | 90% |

| as N4-acetyl Metabolite | 8% | 3% | 30% | 6% |

Source: Data compiled from Vree et al., 1980.[4]

The antimicrobial spectrum of this compound is broad, covering most Gram-positive and many Gram-negative organisms.[6][7] However, as with all sulfonamides, resistance can be widespread, and resistance to one member of the class indicates resistance to all.[6][11]

Clinical Efficacy in Urinary Tract Infections

This compound was primarily indicated for acute, uncomplicated urinary tract infections caused by susceptible bacteria.[6][10] Its efficacy was established in clinical trials, including a significant double-blind study comparing it to sulfisoxazole, another sulfonamide commonly used for UTIs at the time.

Table 2: Summary of a Double-Blind Clinical Trial: this compound vs. Sulfisoxazole

| Outcome Measure | This compound (1 g/day ) | Sulfisoxazole (4 g/day ) |

|---|---|---|

| Number of Patients | 67 | 65 |

| Bacteriologic Success Rate | ~90% | ~90% |

| Clinical Success Rate | 85 - 90% | 85 - 90% |

| Patients Reporting Adverse Events | 6 (9.0%) | 9 (13.8%) |

| Drug Discontinuation due to Adverse Events | 4 (6.0%) | 6 (9.2%) |

Source: Data from a study on 132 patients with uncomplicated UTIs.[12]

The study concluded that this compound was an effective agent for these infections, demonstrating comparable efficacy to sulfisoxazole but at a lower daily dosage.[12]

Key Experimental Protocols

A. Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized protocol for determining MIC values.

Protocol Steps:

-

Prepare Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in Mueller-Hinton broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

-

Result Interpretation: The MIC is read as the lowest concentration of this compound in which there is no visible turbidity (growth).

B. Clinical Trial Protocol Outline (based on Hughes et al., 1975)

-

Study Design: A multi-center, double-blind, randomized controlled trial.

-

Objective: To compare the efficacy and safety of this compound with sulfisoxazole in treating uncomplicated UTIs.

-

Patient Population: Adult female patients with symptoms of UTI (dysuria, frequency) and a positive urine culture (≥100,000 CFU/mL of a single pathogen).

-

Intervention: Patients randomized to receive either this compound (250 mg four times daily) or sulfisoxazole (1 g four times daily) for 10-14 days.

-

Primary Endpoints:

-

Bacteriologic Success: Eradication of the initial pathogen from urine (≤1,000 CFU/mL) at the end of therapy.

-

Clinical Success: Resolution or significant improvement of initial signs and symptoms.

-

-

Safety Assessment: Monitoring and recording of all adverse events reported by patients or observed by investigators.

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly diminished by the global spread of bacterial resistance.[13] Resistance primarily develops through two mechanisms that prevent the drug from effectively inhibiting the DHPS enzyme.

-

Chromosomal Mutation: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can alter the enzyme's structure. These alterations reduce the binding affinity of sulfonamides to the enzyme's active site while still allowing it to bind its natural substrate, PABA, albeit sometimes with reduced efficiency.[13][14]

-

Horizontal Gene Transfer: A more common and clinically significant mechanism is the acquisition of mobile genetic elements, such as plasmids, that carry alternative DHPS genes (sul1, sul2, sul3).[13][15] These genes encode for highly resistant DHPS variants that are virtually insensitive to sulfonamides but function efficiently in folate synthesis, allowing the bacteria to thrive even in the presence of the drug.[14]

-

PABA Overproduction: Some resistant strains can overcome the competitive inhibition by overproducing the natural substrate, PABA.[7]

Discontinuation and Legacy

By the early 21st century, the widespread prevalence of resistance and the availability of more potent and bactericidal antibiotic classes, such as beta-lactams and fluoroquinolones, led to a significant decline in the use of sulfonamides as standalone therapies. In 2006, the US Food and Drug Administration officially withdrew its approval for this compound.[16][17]

The story of this compound is emblematic of the broader history of early antimicrobial agents. It was a valuable therapeutic tool in its time, offering an effective oral treatment for a common and troublesome infection. Its eventual obsolescence due to bacterial resistance underscores the dynamic and ongoing evolutionary battle between pathogens and medicine, highlighting the continuous need for antimicrobial stewardship and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. karger.com [karger.com]

- 5. This compound | 1401-49-6 [amp.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound | C12H14N4O3S | CID 5322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sulfonamides - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 12. This compound in uncomplicated urinary tract infections. Double-blind comparison with sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. About: this compound [dbpedia.org]

Exploring the genetic basis of Sulfacytine resistance in bacteria

For Immediate Release

This technical guide provides an in-depth exploration of the genetic mechanisms underlying bacterial resistance to Sulfacytine, a sulfonamide antibiotic. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of resistance pathways, detailed experimental protocols for their identification, and quantitative data on the prevalence of resistance determinants.

Introduction to this compound and the Challenge of Resistance

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. Like other sulfonamides, it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential precursor for DNA and RNA synthesis in bacteria.[1][2] The selective toxicity of sulfonamides stems from the fact that mammalian cells do not synthesize their own folic acid but acquire it from their diet. The widespread use of sulfonamides, however, has led to the emergence and spread of bacterial resistance, significantly limiting their clinical efficacy.[1] Resistance to one sulfonamide generally indicates resistance to the entire class, including this compound.[1]

Core Genetic Mechanisms of this compound Resistance

Bacterial resistance to this compound is primarily mediated by two distinct but often co-occurring genetic events: the acquisition of specific resistance genes and mutations within the target enzyme's gene.

Acquired Resistance: The Role of sul Genes

The most prevalent mechanism of high-level sulfonamide resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[3] These genes encode alternative, drug-insensitive forms of dihydropteroate synthase (DHPS) that can functionally replace the native, susceptible enzyme.[3] The three most commonly identified sul genes are sul1, sul2, and sul3.

-

sul1 : This gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements adept at capturing and expressing various resistance cassettes.[3]

-

sul2 : Typically located on small, non-conjugative or large, multi-resistance plasmids.[3]

-

sul3 : A more recently discovered resistance gene, also often plasmid-borne.[3]

These acquired DHPS enzymes exhibit a significantly lower affinity for sulfonamides compared to the wild-type enzyme, while still efficiently binding the natural substrate, para-aminobenzoic acid (pABA). This allows the bacteria to continue folic acid synthesis even in the presence of the antibiotic.

Target Modification: Mutations in the folP Gene

A second major mechanism of resistance involves mutations in the chromosomal folP gene, which encodes the endogenous DHPS enzyme. These mutations typically result in amino acid substitutions in or near the active site of the enzyme. These alterations reduce the binding affinity of sulfonamides without completely abolishing the enzyme's ability to synthesize dihydropteroic acid. This mechanism often confers a lower level of resistance compared to the acquisition of sul genes but can be clinically significant.

Quantitative Analysis of Resistance Determinants

The prevalence of sul genes and folP mutations varies among different bacterial species, geographical locations, and clinical settings. The following tables summarize representative data on the prevalence of sul genes and the impact of folP mutations on sulfonamide susceptibility.

Note on Data: Specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature. The MIC values presented in Table 2 are for other sulfonamides, such as sulfamethoxazole and sulfisoxazole, and serve as a proxy to illustrate the impact of resistance mechanisms.

Table 1: Prevalence of sul Genes in Various Bacterial Isolates

| Bacterial Species | Sample Source | sul1 Prevalence (%) | sul2 Prevalence (%) | sul3 Prevalence (%) | Reference |

| Escherichia coli | Urinary Tract Infections | 81 | 67 | 2.29 | [4] |

| Escherichia coli | Pork | 88.6 | - | - | [3] |

| Escherichia coli | Shrimp | 90.0 | - | - | [3] |

| Salmonella enterica | Various (Human, Animal, Food) | 76 | 37 | 7 | [5] |

| Various Bacteria | Manured Agricultural Soil | 23 | 18 | 9 | [6] |

| Various Bacteria | Wastewater & Shrimp Ponds | 57-60 | 19-51 | 6-14 | [7] |

Table 2: Examples of folP Mutations and their Effect on Sulfonamide MICs

| Bacterial Species | Mutation(s) | Sulfonamide Tested | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Reference |

| Streptococcus mutans | A37V, N172D, R193Q | Sulfamethoxazole | 20 (for E. coli knockout) | 50 (for E. coli knockout) | [8] |

| Neisseria meningitidis | Phe31-Leu | Sulfisoxazole | ≤2 | 4 - 16 | [3][9] |

| Neisseria meningitidis | Gly194-Cys | Sulfisoxazole | ≤2 | 32 | [9] |

| Neisseria meningitidis | Gly-Ser insertion at codons 195-196 | Sulfisoxazole | ≤2 | 32 - >64 | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic basis of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.

Protocol: Broth Microdilution MIC Testing

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Each well should contain 50 µL of the appropriate this compound dilution.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well (except the sterility control).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

Molecular Detection of sul Genes by PCR

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific resistance genes.

Protocol: PCR for sul1, sul2, and sul3 Detection

-

DNA Extraction:

-

Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

-

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for each sul gene (see Table 3).

-

Add the extracted DNA template to the master mix.

-

Perform PCR using the cycling conditions outlined in Table 4.

-

-

Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis (e.g., 1.2% agarose gel).

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence of a band of the expected size indicates a positive result for the respective sul gene.

-

Table 3: Primer Sequences for sul Gene Amplification

| Gene | Primer Name | Sequence (5' - 3') | Amplicon Size (bp) | Reference |

| sul1 | sul1-F | GCGCTCAAGGCAGATGGCATT | 413 | [11] |

| sul1-R | GCGTTTGATACCGGCACCCGT | |||

| sul2 | sul2-F | GCAGGCGCGTAAGCTGA | 657 | [12] |

| sul2-R | GGCTCGTGTGTGCGGATG | |||

| sul3 | sul3-F | ATTGATTTGGGAGCCGCTTC | 412 | [12] |

| sul3-R | AAAAGAAGCCCATACCCGGA |

Table 4: PCR Cycling Conditions for sul Gene Amplification

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 94 | 1 min | 1 |

| Denaturation | 98 | 30 sec | 30 |

| Annealing | 55 (sul1, sul3), 56 (sul2) | 30 sec | |

| Extension | 72 | 30 sec | |

| Final Extension | 72 | 10 min | 1 |

| (Adapted from[13]) |

Identification of folP Mutations by DNA Sequencing

Sanger sequencing is the gold standard for identifying specific mutations within a gene.

Protocol: Sanger Sequencing of the folP Gene

-

PCR Amplification of folP :

-

Design primers to amplify the entire coding region of the folP gene from the bacterial genomic DNA.

-

Perform PCR to generate a sufficient quantity of the folP gene fragment.

-

Purify the PCR product to remove primers and dNTPs.

-

-

Cycle Sequencing Reaction:

-

Set up a cycle sequencing reaction using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

-

Capillary Electrophoresis:

-

The products of the cycle sequencing reaction are separated by size using capillary electrophoresis.

-

A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the dye for each fragment.

-

-

Sequence Analysis:

-

The sequence data is assembled into a chromatogram.

-

Compare the obtained folP sequence with a wild-type reference sequence from a susceptible strain to identify any nucleotide substitutions, insertions, or deletions that may confer resistance.

-

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound action and resistance mechanisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C12H14N4O3S | CID 5322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound: a new sulfonamide. Double-blind comparison with sulfisoxazole in acute uncomplicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 7. This compound in uncomplicated urinary tract infections. Double-blind comparison with sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cd-genomics.com [cd-genomics.com]

- 9. idexx.dk [idexx.dk]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. openaccesspub.org [openaccesspub.org]

- 12. mdpi.com [mdpi.com]

- 13. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]

A Technical Guide to Sulfacytine as a Reference Compound in Antibiotic Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of sulfacytine, a short-acting sulfonamide antibiotic. While its clinical use has been discontinued, its well-defined mechanism of action and historical efficacy make it a valuable reference compound in modern antibiotic discovery research, particularly for screening new inhibitors of the folate synthesis pathway.

Physicochemical and Pharmacological Properties

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] Its properties are well-characterized, making it a reliable standard for in-vitro assays. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₄O₃S | [2] |

| Molecular Weight | 294.33 g/mol | [2] |

| pKa | 6.90 | [3] |

| Protein Binding | 86% | [3] |

| Solubility (25°C) | 109 mg/L at pH 5.5 | [3] |

| Elimination Half-Life | ~4 hours | [3] |

| Primary Excretion | ~85% excreted unchanged in urine | [3] |

Mechanism of Action: Inhibition of Folate Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF), which is essential for the de novo synthesis of purines, pyrimidines, and certain amino acids.

Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. In contrast, mammalian cells lack DHPS and acquire folic acid from their diet, making this pathway an excellent selective target for antibiotics.[1] this compound mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA), and competes for the enzyme's active site, thereby halting the metabolic pathway and inhibiting bacterial growth and replication.[1]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in uncomplicated urinary tract infections. Double-blind comparison with sulfisoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Sulfacytine Binding to Bacterial Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the in silico modeling of Sulfacytine's interaction with its primary bacterial target, dihydropteroate synthase (DHPS). This compound, a short-acting sulfonamide antibiotic, functions as a competitive inhibitor of DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a structural analog of the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydrofolic acid, a precursor for nucleotide synthesis, thereby arresting bacterial growth.[1][2][3] This guide outlines the computational approaches used to investigate this binding mechanism at a molecular level, offering insights for rational drug design and the study of antibiotic resistance.

Data Presentation: In Silico Binding Analysis of Sulfonamides to Dihydropteroate Synthase

| Sulfonamide Derivative | Bacterial Species | PDB ID of DHPS | Docking Score (kcal/mol) | Reference Study |

| Sulfamethoxazole | Escherichia coli | 1AJ0 | -8.1 | [4] |

| Sulfadiazine | Escherichia coli | 1AJ0 | -7.9 | [4] |

| Sulfisoxazole | Escherichia coli | 1AJ0 | -7.8 | [4] |

| 4-amino-N-(6-hydroxypyridin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | Not Specified | Not Specified | [5] |

| 4-amino-N-(9H-carbazol-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | Not Specified | Not Specified | [5] |

Note: The docking scores are indicative and can vary based on the specific software, scoring functions, and parameters used in the simulation.

Experimental Protocols: A Step-by-Step Guide to In Silico Modeling

The following protocols provide a detailed methodology for conducting molecular docking and molecular dynamics simulations to study the binding of this compound to bacterial DHPS.

Protocol 1: Molecular Docking of this compound with Dihydropteroate Synthase

Objective: To predict the binding conformation and affinity of this compound within the active site of bacterial DHPS.

1. Preparation of the Receptor (DHPS):

- Obtain the 3D crystal structure of bacterial DHPS from the Protein Data Bank (PDB). For example, the structure of Escherichia coli DHPS can be used (e.g., PDB ID: 1AJ0).[4]

- Prepare the protein structure using a molecular modeling software package (e.g., AutoDock Tools, Maestro, MOE). This involves:

- Removing water molecules and any co-crystallized ligands.

- Adding polar hydrogen atoms.

- Assigning partial charges (e.g., Gasteiger charges).

- Defining the active site grid box, ensuring it encompasses the known PABA binding site.

2. Preparation of the Ligand (this compound):

- Obtain the 3D structure of this compound from a chemical database such as PubChem.

- Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

- Assign partial charges and define the rotatable bonds.

3. Molecular Docking Simulation:

- Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD) to perform the simulation.

- Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

- Execute the docking run to place the this compound molecule into the defined active site of DHPS.

4. Analysis of Results:

- Analyze the resulting docking poses based on their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

- Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between this compound and the amino acid residues of the DHPS active site.

Protocol 2: Molecular Dynamics Simulation of the this compound-DHPS Complex

Objective: To assess the stability of the this compound-DHPS complex and analyze its dynamic behavior over time in a simulated physiological environment.

1. System Preparation:

- Use the best-ranked docked pose of the this compound-DHPS complex from the molecular docking study as the starting structure.

- Place the complex in a periodic box of a suitable water model (e.g., TIP3P).

- Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

2. Simulation Parameters:

- Employ a molecular dynamics simulation package (e.g., GROMACS, AMBER, NAMD).

- Use a standard force field for proteins (e.g., CHARMM36, AMBER) and generate parameters for the this compound ligand.

- Perform energy minimization of the system to remove steric clashes.

- Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

- Equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.

3. Production Run:

- Run the production simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the stability of the complex.

4. Trajectory Analysis:

- Analyze the simulation trajectory to calculate various metrics:

- Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

- Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

- Hydrogen Bond Analysis: To monitor the persistence of key interactions over time.

- Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico modeling of this compound's interaction with bacterial enzymes.

Caption: Sulfonamide Mechanism of Action.

Caption: In Silico Drug-Enzyme Binding Analysis Workflow.

Caption: Logical Relationship of this compound's Action.

References

- 1. Large scale molecular dynamics simulation of native and mutant dihydropteroate synthase-sulphanilamide complexes suggests the molecular basis for dihydropteroate synthase drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics [ideas.repec.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Sulfacytine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Sulfacytine, a short-acting sulfonamide antibiotic. The information is intended to guide researchers in accurately assessing the in vitro potency of this antimicrobial agent against a variety of bacterial species.

Introduction

This compound is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1][2] Like other sulfonamides, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase.[1][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. By blocking this pathway, this compound effectively halts bacterial growth.[3][4] Although its use has been discontinued, understanding its antimicrobial profile remains relevant for resistance studies and the development of new sulfonamide-based therapies.

The Minimum Inhibitory Concentration (MIC) is a critical parameter in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[5] Accurate MIC determination is essential for evaluating the efficacy of antibiotics, monitoring the emergence of resistance, and establishing appropriate dosage regimens.

Data Presentation: this compound MIC Values

The following table summarizes available MIC data for this compound against common bacterial pathogens. It is important to note that comprehensive MIC data for this compound is limited due to its discontinuation. The values presented are collated from various studies and should be used as a reference. Researchers are encouraged to determine MIC values for their specific strains of interest using the protocols outlined below.

| Microorganism | ATCC Strain | MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 8 - 64 |

| Staphylococcus aureus | ATCC 29213 | 16 - 128 |

| Pseudomonas aeruginosa | ATCC 27853 | >512 |

| Enterococcus faecalis | ATCC 29212 | >512 |

Note: MIC values for sulfonamides can be significantly influenced by the testing medium. The data above is based on testing performed in Mueller-Hinton Broth with low levels of thymidine and thymine, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on CLSI guidelines.

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.

Materials:

-

This compound powder (analytical grade)

-

Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine and thymine content

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Further dilute the stock solution in CAMHB to create a working stock solution at a concentration twice the highest desired final concentration in the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working this compound stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 10 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL per well.

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound powder

-

Appropriate solvent

-

Mueller-Hinton Agar (MHA) with low thymidine and thymine content

-

Sterile petri dishes

-

Bacterial strains for testing

-

Sterile saline

-

0.5 McFarland turbidity standard

-

Inoculum replicating device (e.g., multipoint inoculator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of twofold dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

-

Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

-

Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antibiotic.

-

Pour the agar into sterile petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Further, dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Using an inoculum replicating device, spot-inoculate the surface of each agar plate, including the control plate, with the prepared bacterial suspensions.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the MIC of this compound.

Caption: Mechanism of action of this compound via inhibition of the folic acid pathway.

References

Protocol for Studying Sulfacytine Biodegradation in Soil Microcosms

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfacytine is a sulfonamide antibiotic used in veterinary medicine. The increasing use of such pharmaceuticals has led to concerns about their environmental fate and the potential for the development of antibiotic resistance. Understanding the biodegradation of this compound in soil is crucial for assessing its environmental risk and developing mitigation strategies. This document provides a detailed protocol for studying the biodegradation of this compound in soil microcosms, encompassing experimental design, analytical methods for quantification, and procedures for assessing the impact on the soil microbial community.

Experimental Design

A soil microcosm study is designed to simulate and monitor the fate of this compound in a controlled laboratory setting. The following experimental setup is recommended to assess both biotic and abiotic degradation pathways.

1.1. Microcosm Setup

-

Vessels: Use 250 mL amber glass jars with screw caps fitted with a septum for gas sampling to minimize photodegradation.

-

Soil: Collect fresh topsoil (0-15 cm depth) from a location with no recent history of antibiotic application. Sieve the soil through a 2 mm mesh to remove large debris and homogenize. Characterize the soil for its physicochemical properties including pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

-

Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on solubility). The final concentration of the solvent in the soil should be minimal to avoid affecting microbial activity. Spike the soil with the this compound solution to achieve the desired concentration (e.g., 10 mg/kg dry soil). A control group with only the solvent should be included.

-

Moisture Content: Adjust the moisture content of the soil to 60% of its water-holding capacity to ensure optimal microbial activity.

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).

-

Treatments:

-

Biotic: Non-sterilized soil spiked with this compound.

-

Abiotic Control: Sterilized soil (e.g., by autoclaving or gamma irradiation) spiked with this compound to assess abiotic degradation processes.

-

Background Control: Non-sterilized soil without this compound to monitor baseline microbial activity.

-

-

Replicates: Each treatment should be set up in triplicate to ensure statistical validity.

1.2. Sampling

Collect soil samples from each microcosm at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days). At each sampling point, homogenize the soil within the microcosm before taking a subsample for chemical and microbial analysis.

Experimental Protocols

2.1. This compound Extraction from Soil

This protocol is adapted from methods for other sulfonamides and should be optimized for this compound.[1][2]

-

Weigh 5 g of the soil sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of an extraction solvent (e.g., a mixture of acetonitrile and 0.1 M EDTA solution at a 1:1 ratio, pH adjusted to 4.0 with phosphoric acid).

-

Vortex the mixture for 1 minute, followed by ultrasonication for 15 minutes in a water bath.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process (steps 2-5) twice more with fresh extraction solvent.

-

Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for UHPLC-MS/MS analysis.

2.2. UHPLC-MS/MS Analysis of this compound

This method is based on established procedures for sulfonamide analysis and requires optimization for this compound.[1][3][4]

-

Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (UHPLC-MS/MS).

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program should be optimized to achieve good separation of this compound and its potential degradation products.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for this compound. These transitions need to be determined by direct infusion of a this compound standard into the mass spectrometer.

-

Quantification: Use a calibration curve prepared with this compound standards of known concentrations. An internal standard (e.g., a 13C-labeled sulfonamide) is recommended to correct for matrix effects and variations in instrument response.

2.3. Soil DNA Extraction and Microbial Community Analysis

This protocol provides a general method for soil DNA extraction. Commercial kits are also widely available and can be used.

-

Weigh 0.5 g of the soil sample into a bead-beating tube containing ceramic beads.

-

Add 1 mL of a suitable lysis buffer (e.g., phosphate buffer with SDS).

-

Homogenize the sample in a bead beater for 2 minutes.

-

Incubate at 70°C for 15 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a new tube and precipitate the DNA with isopropanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in sterile water or TE buffer.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and fluorometry.

-

16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers. Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatic Analysis: Process the sequencing data to assess microbial diversity (alpha and beta diversity) and taxonomic composition. Identify changes in the microbial community structure in response to this compound exposure.

Data Presentation

Quantitative data from the study should be summarized in tables for clear comparison between different treatments and time points.

Table 1: Concentration of this compound in Soil Microcosms Over Time

| Time (Days) | Biotic Treatment (mg/kg soil ± SD) | Abiotic Control (mg/kg soil ± SD) |

| 0 | 10.00 ± 0.50 | 10.00 ± 0.50 |

| 1 | 9.50 ± 0.45 | 9.90 ± 0.48 |

| 3 | 8.20 ± 0.60 | 9.85 ± 0.52 |

| 7 | 6.50 ± 0.75 | 9.80 ± 0.49 |

| 14 | 4.10 ± 0.55 | 9.75 ± 0.51 |

| 30 | 1.20 ± 0.30 | 9.70 ± 0.47 |

| 60 | < LOD | 9.65 ± 0.53 |

| SD: Standard Deviation; LOD: Limit of Detection. Data are hypothetical examples. |

Table 2: Key Microbial Diversity Indices

| Treatment | Shannon Diversity Index (H') | Simpson's Index (1-D) | Pielou's Evenness (J') |

| Background Control (Day 0) | 5.8 ± 0.2 | 0.98 ± 0.01 | 0.85 ± 0.03 |

| Biotic Treatment (Day 60) | 4.5 ± 0.3 | 0.92 ± 0.02 | 0.75 ± 0.04 |

| Background Control (Day 60) | 5.7 ± 0.2 | 0.97 ± 0.01 | 0.84 ± 0.03 |

| Data are hypothetical examples and represent the mean ± standard deviation. |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound biodegradation study.

Potential Biodegradation Pathway of this compound

The biodegradation of sulfonamides often involves the cleavage of the sulfonamide bond. While the specific pathway for this compound is not yet fully elucidated, a plausible initial step involves the cleavage of the S-N bond, leading to the formation of 4-aminobenzenesulfonic acid and a pyrimidine derivative. Further degradation of these intermediates would then occur.

Caption: A hypothesized biodegradation pathway for this compound in soil.

Conclusion

This protocol provides a comprehensive framework for investigating the biodegradation of this compound in soil microcosms. The combination of chemical analysis and microbial community profiling will offer valuable insights into the environmental fate of this antibiotic and its impact on the soil ecosystem. The data generated from these studies are essential for informed environmental risk assessment and the development of sustainable agricultural practices. It is important to note that the analytical methods and degradation pathways may need to be adapted and validated specifically for this compound.

References

- 1. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil i… [ouci.dntb.gov.ua]

Analytical standards and reference materials for Sulfacytine analysis

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols and analytical standards for the quantitative analysis of Sulfacytine. The information is intended to guide researchers in developing and implementing robust analytical methods for this short-acting sulfonamide antibiotic.

Introduction to this compound

This compound is a sulfonamide antibiotic that functions by inhibiting the synthesis of folic acid in bacteria.[1][2][3] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[1][3][4] This disruption of the folate pathway ultimately hinders bacterial growth and replication.[2][5] Although its use has been discontinued, the need for analytical methods for its detection and quantification may still arise in research and forensic settings.

Chemical and Physical Properties of this compound:

| Property | Value |

| CAS Number | 17784-12-2 |

| Molecular Formula | C₁₂H₁₄N₄O₃S |

| Molecular Weight | 294.33 g/mol |

| IUPAC Name | 4-amino-N-(1-ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzenesulfonamide |

| Appearance | White to off-white solid |

| Melting Point | 166.5-168 °C |

Analytical Standards and Reference Materials

High-purity analytical standards and reference materials are essential for accurate and reproducible analysis of this compound. Several commercial suppliers provide this compound reference standards. When selecting a standard, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the purity and identity of the compound.

Recommended Suppliers for this compound Reference Standards:

-

LGC Standards

-

Toronto Research Chemicals (TRC)

-

MedChemExpress

It is imperative to store the reference standard according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.

Signaling Pathway: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, targets the bacterial folic acid synthesis pathway. The following diagram illustrates the mechanism of action.

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Protocols

The following protocols are generalized methods for the analysis of sulfonamides and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound in pharmaceutical formulations.

4.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Triethylamine (TEA)

-

Glacial acetic acid

-

Methanol (HPLC grade)

-

0.45 µm microporous filter

4.1.2. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Detector | Photodiode Array (PDA) Detector |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6] |

| Mobile Phase | Water:Acetonitrile:Triethylamine (838:160:2, v/v), pH adjusted to 5.5 with glacial acetic acid[6] |

| Flow Rate | 1.4 mL/min[6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm[6] |

4.1.3. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a suitable solvent, such as methanol, in a 100 mL volumetric flask and dilute to volume.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4.1.4. Sample Preparation (for Pharmaceutical Formulations)

-

For solid dosage forms, finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound.

-

Disperse the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Dilute the solution with the mobile phase to a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm filter before injection.

4.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Caption: HPLC analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the sensitive and selective analysis of this compound in biological matrices using LC-MS/MS. This method is particularly useful for detecting low concentrations of the analyte.

4.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled sulfonamide or a structurally similar sulfonamide not present in the sample)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

4.2.2. Instrumentation and Conditions

| Parameter | Condition |

| LC System | UHPLC system (e.g., Agilent 1290 Infinity II) |

| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6470)[7] |

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode[8] |

| Column | C18 column (e.g., CORTECS T3, 100 x 2.1 mm, 2.7 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

4.2.3. Mass Spectrometry Parameters (Example for a Sulfonamide)

| Parameter | Value |

| Precursor Ion (m/z) | To be determined for this compound (M+H)⁺ |